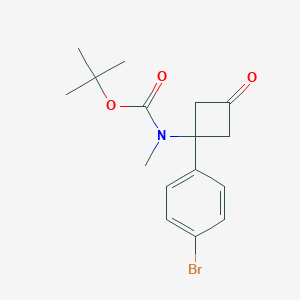
3,4-Dihydronaphthalene-2,2(1H)-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dihydronaphthalene-2,2(1H)-dicarboxylic acid is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of two carboxylic acid groups attached to a dihydronaphthalene ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydronaphthalene-2,2(1H)-dicarboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of dimethyl 2-phenylcyclopropane-1,1-dicarboxylate with aromatic aldehydes in the presence of a Lewis acid catalyst such as tantalum (V) trichloride (TaCl5) in 1,2-dichloroethane at room temperature . The reaction proceeds through a cycloaddition mechanism, yielding the desired dihydronaphthalene derivative after hydrolysis.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dihydronaphthalene-2,2(1H)-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene-2,2-dicarboxylic acid.
Reduction: Reduction reactions can convert the dihydronaphthalene ring to a fully saturated naphthalene ring.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.
Major Products
The major products formed from these reactions include naphthalene-2,2-dicarboxylic acid (oxidation), fully saturated naphthalene derivatives (reduction), and various substituted naphthalene derivatives (substitution).
Aplicaciones Científicas De Investigación
3,4-Dihydronaphthalene-2,2(1H)-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It can be used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3,4-Dihydronaphthalene-2,2(1H)-dicarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of specific metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl 6-methoxy-4-methyl-4-phenyl-3,4-dihydronaphthalene-2,2(1H)-dicarboxylate
- Dimethyl 6-hydroxy-4-vinyl-3,4-dihydronaphthalene-2,2(1H)-dicarboxylate
Uniqueness
3,4-Dihydronaphthalene-2,2(1H)-dicarboxylic acid is unique due to its specific substitution pattern and the presence of two carboxylic acid groups. This structural feature imparts distinct chemical reactivity and potential for diverse applications compared to its analogs.
Propiedades
Fórmula molecular |
C12H12O4 |
|---|---|
Peso molecular |
220.22 g/mol |
Nombre IUPAC |
3,4-dihydro-1H-naphthalene-2,2-dicarboxylic acid |
InChI |
InChI=1S/C12H12O4/c13-10(14)12(11(15)16)6-5-8-3-1-2-4-9(8)7-12/h1-4H,5-7H2,(H,13,14)(H,15,16) |
Clave InChI |
HBPFEXMCMGYNQJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CC2=CC=CC=C21)(C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(S)-4-([1,1'-Biphenyl]-4-yl)-3-aminobutanoicacid](/img/structure/B13113452.png)
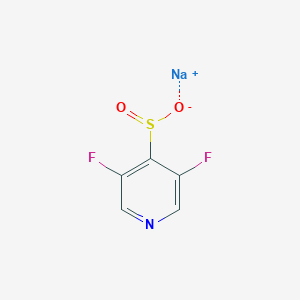
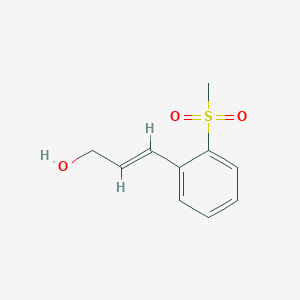
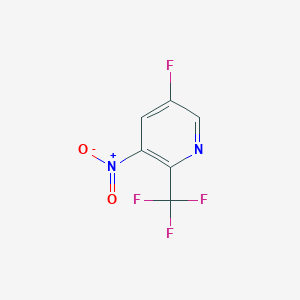
![2-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B13113472.png)
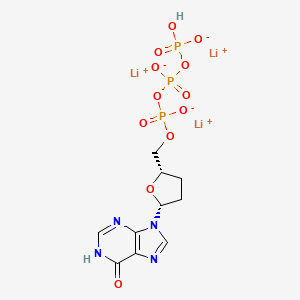

![3-Amino-[1,2,4]triazolo[4,3-a]pyridin-6-ol](/img/structure/B13113497.png)
![1,5,8,12-tetrazatetracyclo[6.6.2.04,16.011,15]hexadecane](/img/structure/B13113500.png)

